molecular formula C23H22O4 B10962356 Tetrahydrofuran-2-ylmethyl 3-[(naphthalen-2-yloxy)methyl]benzoate

Tetrahydrofuran-2-ylmethyl 3-[(naphthalen-2-yloxy)methyl]benzoate

Cat. No.: B10962356
M. Wt: 362.4 g/mol
InChI Key: YORVDCVLDCSSRV-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a tetrahydrofuran ring, a naphthyl group, and a benzoate ester

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

oxolan-2-ylmethyl 3-(naphthalen-2-yloxymethyl)benzoate

InChI

InChI=1S/C23H22O4/c24-23(27-16-22-9-4-12-25-22)20-8-3-5-17(13-20)15-26-21-11-10-18-6-1-2-7-19(18)14-21/h1-3,5-8,10-11,13-14,22H,4,9,12,15-16H2

InChI Key

YORVDCVLDCSSRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-[(2-naphthyloxy)methyl]benzoic acid with tetrahydro-2-furanylmethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate
  • 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-

Uniqueness

Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate is unique due to its combination of a tetrahydrofuran ring, a naphthyl group, and a benzoate ester. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds.

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